molecular formula C18H20FN3O B2443797 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide CAS No. 2309539-73-7

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2443797
CAS No.: 2309539-73-7
M. Wt: 313.376
InChI Key: FBEYKZVDKACOQT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with cyclopropyl groups, an ethyl linker, and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclopropyl Substitution: The pyrazole ring is then substituted with cyclopropyl groups using cyclopropyl halides in the presence of a strong base.

    Ethyl Linker Addition: The substituted pyrazole is reacted with an ethyl halide to introduce the ethyl linker.

    Fluorobenzamide Formation: Finally, the ethyl-linked pyrazole is coupled with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.

    N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Contains a quinoxaline ring instead of a benzamide.

    N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide: Similar structure but with a different substitution pattern on the benzamide ring.

These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-4-2-1-3-14(15)18(23)20-9-10-22-17(13-7-8-13)11-16(21-22)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYKZVDKACOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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